1-Hydroxy-1,2-benziodoxol-3(1H)-one

Catalog No.
S587655
CAS No.
131-62-4
M.F
C7H5IO3
M. Wt
264.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxy-1,2-benziodoxol-3(1H)-one

CAS Number

131-62-4

Product Name

1-Hydroxy-1,2-benziodoxol-3(1H)-one

IUPAC Name

1-hydroxy-1λ3,2-benziodoxol-3-one

Molecular Formula

C7H5IO3

Molecular Weight

264.02 g/mol

InChI

InChI=1S/C7H5IO3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,10H

InChI Key

AZJIXRYFAZOEMC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OI2O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2O

As a mild and selective oxidant:

1-Hydroxy-3-oxo-1,3-dihydro-1,2-benzoiodoxole, often referred to as iodobenzene diacetate (IBX), is a valuable reagent in organic synthesis due to its mild and selective oxidation properties.

Unlike stronger oxidizing agents, IBX offers greater control over the oxidation process, minimizing unwanted side reactions. This selectivity makes it particularly useful for oxidizing alcohols to aldehydes and ketones, a crucial step in the synthesis of various organic molecules.

Applications in organic synthesis:

IBX finds application in a diverse range of organic transformations, including:

  • Oxidation of alcohols: As mentioned earlier, IBX is a preferred choice for converting primary and secondary alcohols to their corresponding aldehydes and ketones.
  • C-H activation: IBX can activate C-H bonds in certain organic molecules, enabling further functionalization.
  • Dehydrogenation: IBX facilitates the removal of hydrogen atoms from organic compounds, leading to the formation of double bonds.
  • Cleavage reactions: IBX can promote the cleavage of specific bonds in certain molecules, allowing for further synthetic manipulations.

Advantages of using IBX:

The use of IBX offers several advantages in organic synthesis compared to other oxidants:

  • Mildness: IBX operates under milder reaction conditions, minimizing the risk of undesired side reactions and decomposition of sensitive molecules.
  • Selectivity: IBX exhibits high selectivity for specific functional groups, leading to cleaner reaction products.
  • Ease of use: IBX is commercially available, easy to handle, and often requires simple reaction conditions.

Ongoing research and development:

Research efforts continue to explore the potential of IBX in various scientific fields. This includes:

  • Development of new synthetic applications: Researchers are constantly seeking novel ways to utilize IBX's unique properties in the synthesis of complex organic molecules.
  • Understanding the mechanism of action: A deeper understanding of IBX's specific reaction mechanisms can aid in the development of even more efficient and selective oxidation processes.

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide is a hypervalent iodine compound recognized for its utility as a mild and efficient oxidizing agent. It is characterized by a unique structure that includes a benziodoxole moiety, which contributes to its reactivity and stability in various chemical transformations. This compound is often utilized in organic synthesis, particularly for selective oxidation reactions, due to its ability to facilitate the conversion of alcohols to carbonyl compounds without the need for harsh conditions .

  • Potential irritant: The presence of the hydroxy group suggests HIB might be an irritant to the skin and eyes.
  • Potential endocrine disruptor: The iodine atom raises some concern about potential endocrine disruption, although further research is needed.

The primary reactions involving 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide include:

  • Oxidation Reactions: It acts as an oxidizing agent, converting alcohols to aldehydes or ketones efficiently.
  • Dehydrogenation: The compound can facilitate the removal of hydrogen from substrates, aiding in the formation of double bonds.
  • Functional Group Transformations: It is capable of transforming various functional groups under mild conditions, making it a versatile reagent in synthetic organic chemistry .

Several methods exist for synthesizing 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide:

  • Oxidation of o-Iodobenzoic Acid:
    • Using potassium bromate as an oxidizing agent.
    • This method can yield different crystalline forms depending on reaction conditions, affecting the reactivity of the product .
  • Chlorination Followed by Hydrolysis:
    • Chlorination of o-iodobenzoic acid followed by hydrolysis has also been reported as an effective synthetic route .
  • Fuming Nitric Acid Method:
    • Oxidation of 2-iodobenzoic acid with fuming nitric acid at elevated temperatures can also produce this compound efficiently .

The applications of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide span various fields:

  • Organic Synthesis: Widely used in laboratories for selective oxidations.
  • Pharmaceutical Chemistry: Potential use in drug development due to its ability to modify organic molecules.
  • Material Science: Investigated for applications in polymer chemistry and material modifications .

Interaction studies involving 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide primarily focus on its reactivity with different substrates. Research indicates that it can interact with alcohols and other nucleophiles effectively, leading to the formation of carbonyl compounds. The specificity and mildness of these interactions make it a preferred reagent in synthetic pathways where harsh conditions are undesirable .

Several compounds share structural or functional similarities with 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide. Here are a few notable examples:

Compound NameStructure TypeUnique Features
2-Iodobenzoic AcidIodinated aromatic compoundPrecursor for synthesizing benziodoxole
Dess-Martin PeriodinaneHypervalent iodine reagentMore reactive variant; widely used in synthesis
Phenyliodine(III) AcetateHypervalent iodine derivativeUsed for similar oxidation reactions

Uniqueness

The uniqueness of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide lies in its balance between reactivity and stability, allowing it to perform selective oxidations under mild conditions without significant side reactions. This makes it particularly valuable compared to other hypervalent iodine reagents that may require harsher conditions or lead to undesired by-products .

XLogP3

1.9

Other CAS

131-62-4

Wikipedia

1-hydroxy-3-oxobenziodoxole

Dates

Modify: 2023-08-15
Maity et al. Oxidase catalysis via aerobically generated hypervalent iodine intermediates. Nature Chemistry, doi: 10.1038/nchem.2873, published online 16 October 2017

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